molecular formula C8H5BrF2N2 B12067087 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12067087
M. Wt: 247.04 g/mol
InChI Key: VUPBDFKKQDPZFU-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both bromine and difluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The difluoromethylation can be achieved using difluoromethylating reagents such as ClCF2H in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Coupling: Palladium-catalyzed cross-coupling reactions are common.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an aminated pyrrolo[2,3-B]pyridine derivative.

Scientific Research Applications

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern on the pyrrolo[2,3-B]pyridine ring, which can confer distinct biological and chemical properties compared to other similar compounds. The presence of both bromine and difluoromethyl groups can enhance its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

5-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-4-1-5-6(7(10)11)3-13-8(5)12-2-4/h1-3,7H,(H,12,13)

InChI Key

VUPBDFKKQDPZFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(F)F)Br

Origin of Product

United States

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